2-{[(2Z)-4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethanol
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Overview
Description
2-{[(2Z)-4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethanol is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by the addition of phenyl groups through a series of substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(2Z)-4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(2Z)-4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethanol is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group and has similar chemical properties.
2-Methoxy-5-((phenylamino)methyl)phenol: Another compound with a methoxyphenyl group and similar structural features.
Uniqueness
2-{[(2Z)-4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethanol is unique due to its combination of a thiazole ring with methoxyphenyl and phenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H18N2O2S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[[4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2-ylidene]amino]ethanol |
InChI |
InChI=1S/C18H18N2O2S/c1-22-16-9-7-14(8-10-16)17-13-23-18(19-11-12-21)20(17)15-5-3-2-4-6-15/h2-10,13,21H,11-12H2,1H3 |
InChI Key |
IRNQSLIGLFWJGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=NCCO)N2C3=CC=CC=C3 |
Origin of Product |
United States |
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